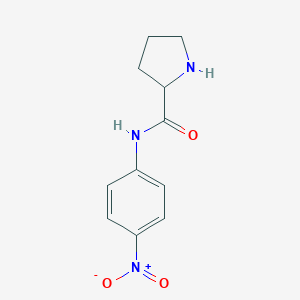

N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPYNYNEUYKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399910 | |

| Record name | N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-19-3 | |

| Record name | N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-nitrophenyl)pyrrolidine-2-carboxamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its closely related analogues. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Properties

This compound belongs to the class of prolinamides, characterized by a pyrrolidine ring linked to a substituted phenyl group via an amide linkage. While specific experimental data for the title compound is limited in the public domain, the properties can be inferred from closely related structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound (Predicted) | Value for (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride[1] | Value for N-(4-nitrophenyl)-4-pyrrolidin-1-yl-pyridine-2-carboxamide[2] |

| IUPAC Name | This compound | (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride | N-(4-nitrophenyl)-4-(pyrrolidin-1-yl)pyridine-2-carboxamide |

| Synonyms | Prolinamide, N-(4-nitrophenyl)- | - | NSC-111087[2] |

| CAS Number | Not available | 70148-22-0 | 66933-53-7 |

| Molecular Formula | C₁₁H₁₃N₃O₃ | C₁₁H₁₄ClN₃O₃ | C₁₆H₁₆N₄O₃ |

| Molecular Weight | 235.24 g/mol | 271.7 g/mol | 312.32 g/mol |

| Melting Point | Not available | >235 °C (decomposed) | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Soluble in methanol[1] | Not available |

Synthesis and Characterization

The synthesis of N-(4-nitrophenyl)pyrrolidine-2-carboxamides generally follows a two-step, one-pot amidation procedure.[3][4][5]

General Synthesis Workflow

The synthesis involves the activation of an N-aryl-L-proline precursor, followed by amidation with the desired amine.

Caption: General synthesis workflow for N-aryl prolinamides.

Experimental Protocol: Synthesis of N-aryl-L-prolines[3]

-

A mixture of L-proline and an equimolar amount of p-fluoronitrobenzene is prepared.

-

Potassium carbonate is added as a base.

-

The reaction is refluxed in an ethanol-water (1:1) solution.

-

The resulting N-(4'-nitrophenyl)-L-proline is then used in the subsequent amidation step.

Experimental Protocol: One-Pot Amidation[3][4]

-

The N-aryl-L-proline derivative is suspended in a suitable solvent (e.g., dichloromethane).

-

Thionyl chloride (SOCl₂) is added to activate the carboxylic acid by forming the acid chloride. It is crucial to use an excess of SOCl₂ and to subsequently remove it completely in situ.[3]

-

The desired amine is then added to the reaction mixture.

-

The final N-(4'-nitrophenyl)pyrrolidine-2-carboxamide product is purified, typically by chromatography.

Spectroscopic Characterization

The structural confirmation of related pyrrolidine carboxamide derivatives has been achieved using various spectroscopic methods.

Table 2: Spectroscopic Data for Related Pyrrolidine Carboxamide Derivatives

| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

| N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 1216, 1352 (S=O), 1680 (C=O), 3380 (N-H) | 1.27 (d), 1.53 (t), 1.75-1.79 (m), 3.17-3.21 (m), 3.36-3.41 (m), 4.18-4.21 (m), 4.34 (p), 7.30 (d), 7.56 (d), 8.06 (d), 8.32 (d), 8.36 (d), 10.02 (s) | [6] |

| 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | 857 (S-N), 1355 (S=O), 1524.70 (N-O), 1745.19 (C=O), 2700 & 3450 (O-H), 2950 & 3100 (C-H) | 8.38-8.41 (aromatic), 8.08-8.11 (pyrrolidine) | [7] |

Biological Activity and Potential Applications

Derivatives of pyrrolidine-2-carboxamide have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.

Anticancer Activity

Several N-(4'-substituted phenyl)-L-prolinamides have been evaluated for their cytotoxic effects against various human carcinoma cell lines.[3]

-

Human carcinoma cell lines (e.g., SGC7901, HCT-116, HepG2, and A549) are cultured.

-

The cells are treated with the test compounds at various concentrations.

-

After a specified incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells metabolize the yellow MTT into purple formazan crystals.

-

The formazan crystals are dissolved, and the absorbance is measured to determine cell viability.

Some analogues have shown significant tumor inhibitory activities, with certain compounds outperforming the standard drug, 5-fluorouracil, against specific cell lines.[3]

Antibacterial Activity

Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][5]

-

Bacterial strains are cultured in a suitable broth medium.

-

Serial dilutions of the test compounds are prepared in microtiter plates.

-

The bacterial suspension is added to each well.

-

The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

One derivative, compound 4b, exhibited a notable MIC of 15.6 µg/mL against Staphylococcus aureus.[4][8]

Antioxidant and Antiplasmodial Activities

Sulphonamide-carboxamide hybrids containing a pyrrolidine moiety have been investigated for their potential as antiplasmodial and antioxidant agents.[6][9] These dual-activity compounds are of interest in the development of new antimalarial drugs.[9]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound are not elucidated, related compounds are hypothesized to exert their effects through various mechanisms. For instance, proline-rich antimicrobial peptide mimics may target bacterial proteins like DnaK.[5] In the context of cancer, the specific molecular targets remain an active area of investigation.

Caption: Potential biological activities and mechanisms of action.

Conclusion

This compound is a member of a promising class of compounds with diverse and significant biological activities. While further research is needed to fully characterize the specific properties of this molecule, the existing data on its analogues provide a strong foundation for future studies in drug discovery and development. The synthetic routes are well-established, and the potential for anticancer, antibacterial, and other therapeutic applications warrants continued investigation.

References

- 1. (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride CAS#: 70148-22-0 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

Unraveling the Multifaceted Mechanism of Action of N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic compound belonging to the pyrrolidine carboxamide class of molecules, which has garnered interest in the scientific community for its potential therapeutic applications. While a definitive, singular mechanism of action has yet to be fully elucidated for this specific molecule, extensive research on its and closely related analogues' biological activities provides a strong foundation for understanding its potential cellular and molecular interactions. This technical guide synthesizes the available preclinical data to present a comprehensive overview of the likely mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows. The evidence points towards a multi-target profile for N-(nitrophenyl)pyrrolidine-2-carboxamides, with potential applications as anticonvulsant, anticancer, antibacterial, and antioxidant agents.

Core Biological Activities and Inferred Mechanisms of Action

The biological activity of this compound and its isomers has been investigated in several key therapeutic areas. The primary observed effects and their hypothesized mechanisms are detailed below.

Anticonvulsant Activity

Derivatives of N-(substituted phenyl)pyrrolidine-2-carboxamide have demonstrated notable anticonvulsant properties in preclinical models. A study evaluating a series of these compounds found that several were active in the maximal electroshock seizure (MES) test in mice, a model for generalized tonic-clonic seizures.

The precise molecular target for this anticonvulsant activity remains to be definitively identified. However, the broader class of anticonvulsant drugs and other bioactive pyrrolidine derivatives are known to interact with key components of neuronal excitability. The leading hypothesis is the modulation of inhibitory or excitatory neurotransmission. One potential mechanism is the enhancement of GABAergic inhibition. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly GABA(A) receptors, are well-established targets for anticonvulsant drugs[1][2]. It is plausible that N-(substituted phenyl)pyrrolidine-2-carboxamides act as positive allosteric modulators of GABA(A) receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, thus reducing its excitability.

An alternative, yet not mutually exclusive, mechanism could involve the modulation of voltage-gated ion channels, such as sodium or calcium channels. Blockade of these channels can reduce the propagation of action potentials and limit the spread of seizure activity[3][4][5].

Hypothesized Anticonvulsant Mechanism of Action

Caption: Hypothesized anticonvulsant mechanisms of this compound.

Anticancer Activity

Substituted N-(4'-nitrophenyl)-l-prolinamides, which are stereoisomers of the compound of interest, have been synthesized and evaluated for their cytotoxic effects against various human carcinoma cell lines. These studies have demonstrated significant antiproliferative activity.

The underlying mechanism for this anticancer effect is likely multifactorial. The observed reduction in cell viability suggests interference with essential cellular processes. One possibility is the induction of apoptosis, or programmed cell death. Many chemotherapeutic agents exert their effects by triggering apoptotic pathways in cancer cells. Another potential mechanism is the inhibition of cell cycle progression, leading to cell growth arrest. For instance, some related compounds have been shown to induce G1 phase arrest, associated with the downregulation of key cell cycle proteins like cyclin E1.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its closely related derivatives.

Table 1: Anticancer Activity of Substituted N-(4'-nitrophenyl)-l-prolinamides [8][9]

| Compound ID | Cancer Cell Line | Concentration (µM) | % Cell Inhibition |

| 4a | A549 (Lung) | 100 | 95.41 ± 0.67 |

| 4a | HCT-116 (Colon) | 100 | 93.33 ± 1.36 |

| 4s | A549 (Lung) | 100 | 70.13 ± 3.41 |

| 4u | A549 (Lung) | 100 | 83.36 ± 1.70 |

| 4u | HCT-116 (Colon) | 100 | 81.29 ± 2.32 |

| 4u | SGC7901 (Gastric) | 100 | 91.98 ± 1.54 |

| 4w | SGC7901 (Gastric) | 100 | 72.73 ± 2.38 |

| 5-Fluorouracil (Standard) | A549 (Lung) | 100 | 64.29 ± 2.09 |

| 5-Fluorouracil (Standard) | HCT-116 (Colon) | 100 | 81.20 ± 0.08 |

Table 2: Antibacterial and Antioxidant Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives [10]

| Compound ID | Bacterial Strain | MIC (µg/mL) | Antioxidant Assay | IC50 (mg/mL) |

| 4b | S. aureus | 15.6 | - | - |

| 4a | - | - | DPPH | 1.22 x 10⁻³ |

| 4k | - | - | ABTS | 1.45 x 10⁻⁴ |

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Protocol:

-

Animal Model: Male CF-1 or C57BL/6 mice are commonly used.

-

Compound Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses and at different time points before the seizure induction to determine the time of peak effect.

-

Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity. Corneal electrodes are then placed on the eyes.[11][12]

-

Seizure Induction: An alternating electrical current (e.g., 50 mA at 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[11][12]

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.[11][12][13]

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Maximal Electroshock Seizure (MES) Test Workflow

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[14]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: The percentage of cell inhibition is calculated relative to the vehicle-treated control cells.

MTT Assay Workflow

Caption: Workflow for the MTT Cytotoxicity Assay.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[15][16]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., McFarland 0.5 standard).[17]

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[17][18]

Conclusion and Future Directions

This compound and its related analogues represent a promising class of compounds with a diverse range of biological activities. The available evidence strongly suggests potential mechanisms of action that include modulation of GABAergic neurotransmission for anticonvulsant effects, and induction of cell growth arrest and apoptosis for anticancer activity. Furthermore, antibacterial and antioxidant properties have been demonstrated for closely related isomers.

To definitively elucidate the mechanism of action of this compound, further research is warranted. Key future studies should include:

-

Target Identification: Radioligand binding assays and enzymatic assays to identify specific molecular targets (e.g., GABA(A) receptor subtypes, specific ion channels, or cellular enzymes).

-

In-depth Mechanistic Studies: Cellular assays to investigate the effects on specific signaling pathways involved in cell cycle regulation, apoptosis, and neuronal excitability.

-

In Vivo Efficacy Studies: More extensive in vivo studies in animal models of epilepsy and cancer to validate the preclinical findings and assess the therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of analogues to optimize potency and selectivity for the desired biological targets.

By pursuing these research avenues, a more complete understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 6. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 14. atcc.org [atcc.org]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Unveiling the Biological Potential: A Technical Guide to N-(4-nitrophenyl)pyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its closely related analogs. The document focuses on its demonstrated anticancer and antimicrobial properties, presenting key quantitative data, detailed experimental methodologies, and a proposed workflow for mechanistic elucidation.

Core Biological Activities

This compound belongs to the broader class of pyrrolidine-2-carboxamide derivatives, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. Research has primarily highlighted the potential of these compounds in two key areas: oncology and infectious diseases.

Anticancer Activity

Substituted N-(4'-nitrophenyl)-l-prolinamides, a class that includes the titular compound, have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. These studies demonstrate a potential for this scaffold in the development of novel antineoplastic agents.[1][2]

Antimicrobial Activity

Closely related analogs, such as substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, have been synthesized and assessed for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as leads for new antibiotics.[3][4]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for this compound and its relevant derivatives.

Table 1: Anticancer Activity of Substituted N-(4'-nitrophenyl)-l-prolinamides

| Compound ID | Test Compound (Substitution on Amine) | Cancer Cell Line | Concentration (µM) | % Cell Inhibition | Reference Compound | % Cell Inhibition (Reference) |

| 4a | N-benzyl | A549 | 100 | 95.41 ± 0.67 | 5-Fluorouracil | 64.29 ± 2.09 |

| 4a | N-benzyl | HCT-116 | 100 | 93.33 ± 1.36 | 5-Fluorouracil | 81.20 ± 0.08 |

| 4u | N-(4-sulfamoylphenyl) | A549 | 100 | 83.36 ± 1.70 | 5-Fluorouracil | 64.29 ± 2.09 |

| 4u | N-(4-sulfamoylphenyl) | HCT-116 | 100 | 81.29 ± 2.32 | 5-Fluorouracil | 81.20 ± 0.08 |

| - | Various derivatives | HepG2 | 100 | 50.04 ± 1.45 to 79.50 ± 1.24 | 5-Fluorouracil | - |

| 4u | N-(4-sulfamoylphenyl) | SGC7901 | 100 | 8.02 ± 1.54 (cell viability) | 5-Fluorouracil | - |

| 4w | N-(2,4-dinitrophenyl) | SGC7901 | 100 | 27.27 ± 2.38 (cell viability) | 5-Fluorouracil | - |

Data extracted from Osinubi et al. (2020).[1][2]

Table 2: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Analogs

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound(s) |

| 4b | Staphylococcus aureus | 15.6 | Streptomycin, Nalidixic acid |

Data extracted from Odusami et al. (2020).[3][4]

Experimental Protocols

The following are detailed methodologies for the key biological assays cited in the literature for the evaluation of this compound and its derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6]

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., A549, HCT-116, HepG2, SGC7901) are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at the desired final concentrations (e.g., 100 µM). A vehicle control (solvent only) and a positive control (e.g., 5-Fluorouracil) are also included.

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

-

Preparation of Inoculum: A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared and adjusted to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and molecular mechanisms through which this compound exerts its anticancer and antibacterial effects have not been extensively reported in the available literature. While related carboxamide compounds have been investigated for their roles in pathways such as PI3Kα, specific evidence for the title compound is lacking.[8][9]

To elucidate the mechanism of action, a systematic experimental approach is required.

Proposed Experimental Workflow for Mechanistic Studies

Caption: Proposed workflow for investigating the mechanism of action.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data indicates significant in vitro activity, warranting further investigation into their mechanisms of action and in vivo efficacy. The experimental protocols and proposed workflow provided in this guide offer a framework for researchers to build upon these initial findings and further explore the therapeutic potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis | Semantic Scholar [semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Potential Therapeutic Targets of N-(4-nitrophenyl)pyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-nitrophenyl)pyrrolidine-2-carboxamide, a derivative of the amino acid L-proline, represents a promising scaffold in the development of novel therapeutic agents. Prolinamides, in general, are found in various natural products and have demonstrated a wide array of biological activities.[1][2] The synthetic versatility of the pyrrolidine ring and the electronic properties of the nitrophenyl group make this class of compounds an interesting subject for medicinal chemistry research. Recent studies have highlighted the potential of substituted N-(4'-nitrophenyl)-l-prolinamides as cytotoxic agents against several human carcinoma cell lines, suggesting a potential therapeutic application in oncology.[2][3]

This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, with a focus on their potential as anticancer agents. It includes detailed experimental protocols, quantitative data on their biological activity, and a discussion of potential, though not yet fully elucidated, therapeutic targets and mechanisms of action.

Synthesis of N-(4'-nitrophenyl)-l-prolinamides

The synthesis of N-(4'-nitrophenyl)-l-prolinamides is typically achieved through a two-step process.[3] The first step involves the N-arylation of L-proline, followed by the amidation of the resulting carboxylic acid.

Experimental Protocol: Synthesis of N-(4'-nitrophenyl)-l-proline

-

Reaction Setup: To a solution of L-proline in a 1:1 mixture of ethanol and water, add potassium carbonate.

-

Addition of Aryl Halide: Add p-fluoronitrobenzene to the reaction mixture. The use of p-fluoronitrobenzene is preferred due to the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period.

-

Work-up: After cooling, the reaction mixture is typically acidified to precipitate the N-(4'-nitrophenyl)-l-proline product.

-

Purification: The crude product can be purified by recrystallization to yield the desired N-aryl-l-proline.[3]

Experimental Protocol: Amidation of N-(4'-nitrophenyl)-l-proline

-

Activation of Carboxylic Acid: The N-(4'-nitrophenyl)-l-proline is converted to its more reactive acid chloride derivative. This is achieved by reacting it with thionyl chloride (SOCl₂) in an appropriate solvent, such as dichloromethane, in a two-stage, one-pot reaction.[2][3] It is crucial to use an excess of thionyl chloride and to ensure its subsequent removal to drive the reaction to completion.[4]

-

Amidation: The in situ generated acid chloride is then reacted with a variety of primary or secondary amines to introduce the desired carboxamide functionality.

-

Work-up and Purification: The final N-(4'-nitrophenyl)-l-prolinamide product is isolated and purified using standard techniques such as column chromatography on silica gel.[2]

In Vitro Anticancer Activity

A series of substituted N-(4'-nitrophenyl)-l-prolinamides have been evaluated for their cytotoxic activity against a panel of human cancer cell lines.[2][4] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method for this purpose.[5]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells (e.g., SGC7901, HCT-116, HepG2, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5][6]

-

Compound Treatment: The cells are treated with various concentrations of the N-(4'-nitrophenyl)-l-prolinamide compounds for a specified incubation period (e.g., 72 hours). A positive control (e.g., 5-fluorouracil) and a vehicle control (e.g., DMSO) are included.[5]

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS). The plates are then incubated for a further period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.[4]

-

Solubilization of Formazan: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[4][5]

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curves.

Quantitative Data: Cytotoxicity of N-(4'-nitrophenyl)-l-prolinamides

The following table summarizes the reported cytotoxic activities of representative N-(4'-nitrophenyl)-l-prolinamide derivatives against various human cancer cell lines.[2]

| Compound | Amine Moiety | Cell Line | % Cell Inhibition (at 100 µM) |

| 4a | Benzylamine | A549 | 95.41 ± 0.67 |

| HCT-116 | 93.33 ± 1.36 | ||

| 4s | 4-Methylbenzenesulfonamide | A549 | 70.13 ± 3.41 |

| 4u | 4-Aminobenzoic acid | A549 | 83.36 ± 1.70 |

| HCT-116 | 81.29 ± 2.32 | ||

| SGC7901 | 91.98 ± 1.54 (Viability: 8.02) | ||

| 4w | Sulfanilamide | SGC7901 | 72.73 ± 2.38 (Viability: 27.27) |

| 5-Fluorouracil | (Standard) | A549 | 64.29 ± 2.09 |

| HCT-116 | 81.20 ± 0.08 |

Data extracted from Osinubi et al., 2020.[2]

Potential Therapeutic Targets and Signaling Pathways

The precise molecular targets of this compound and its derivatives have not yet been fully elucidated in the scientific literature. The observed cytotoxic effects against various cancer cell lines suggest that these compounds may interfere with fundamental cellular processes essential for cancer cell proliferation and survival.

Based on the potent antiproliferative activity, several potential mechanisms of action can be hypothesized:

-

Induction of Apoptosis: The compounds may trigger programmed cell death in cancer cells. This could involve the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cellular dismantling.

-

Cell Cycle Arrest: The prolinamides might cause a halt in the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating. This is a common mechanism for many anticancer drugs.

-

Inhibition of Key Oncogenic Signaling Pathways: These compounds could potentially inhibit the activity of kinases or other enzymes that are crucial components of signaling pathways known to be dysregulated in cancer, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

-

Interaction with DNA: Some prolinamide-containing compounds have been shown to interact with DNA structures like G-quadruplexes, which are implicated in the regulation of oncogenes such as c-MYC.[2] This remains a plausible, yet unconfirmed, mechanism for this class of compounds.

Conclusion and Future Directions

This compound and its derivatives have emerged as a promising class of compounds with significant in vitro anticancer activity. The straightforward synthesis and the potent cytotoxicity of certain analogues warrant further investigation into their therapeutic potential.

Future research efforts should be directed towards:

-

Elucidation of the Mechanism of Action: In-depth studies are required to identify the specific molecular targets and the signaling pathways modulated by these compounds. This could involve techniques such as proteomics, transcriptomics, and kinome profiling.

-

Structure-Activity Relationship (SAR) Studies: A more extensive exploration of the chemical space around the this compound scaffold will be crucial for optimizing the potency and selectivity of these compounds.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo anticancer efficacy, pharmacokinetics, and toxicity profiles.

-

Target Deconvolution: Techniques such as affinity chromatography, chemical proteomics, and computational modeling could be employed to identify the direct binding partners of these compounds within the cell.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. texaschildrens.org [texaschildrens.org]

In Vitro Profiling of N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its derivatives. The following sections detail the quantitative biological data, experimental methodologies, and relevant biological pathways associated with this class of compounds.

Quantitative Biological Activity

The in vitro efficacy of this compound and its analogs has been evaluated across several key therapeutic areas, including oncology, infectious diseases, and oxidative stress. The following tables summarize the key quantitative findings from various studies.

Table 1: Anticancer Activity

| Compound | Cell Line | Assay | Concentration (µM) | % Cell Inhibition | Reference |

| 4a | A549 (Lung Carcinoma) | MTT | 100 | 95.41 ± 0.67 | [1] |

| 4a | HCT-116 (Colon Carcinoma) | MTT | 100 | 93.33 ± 1.36 | [1] |

| 4u | A549 (Lung Carcinoma) | MTT | 100 | 83.36 ± 1.70 | [1] |

| 4u | HCT-116 (Colon Carcinoma) | MTT | 100 | 81.29 ± 2.32 | [1] |

| 4s | A549 (Lung Carcinoma) | MTT | 100 | 70.13 ± 3.41 | [1] |

| Various | HepG2 (Liver Carcinoma) | MTT | Not Specified | 50.04 ± 1.45 - 79.50 ± 1.24 | [1] |

| 4u | SGC7901 (Gastric Carcinoma) | MTT | 100 | 8.02 ± 1.54 (low viability) | [1] |

| 4w | SGC7901 (Gastric Carcinoma) | MTT | 100 | 27.27 ± 2.38 (low viability) | [1] |

| 5-fluorouracil (Standard) | A549 (Lung Carcinoma) | MTT | 100 | 64.29 ± 2.09 | [1] |

| 5-fluorouracil (Standard) | HCT-116 (Colon Carcinoma) | MTT | 100 | 81.20 ± 0.08 | [1] |

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | Assay | MIC (µg/mL) | Reference |

| 4b | Staphylococcus aureus | Broth Micro-dilution | 15.6 | [2] |

Table 3: Antiplasmodial Activity

| Compound | Plasmodium falciparum Strain | Assay | IC₅₀ (µM) | Reference |

| 10m (p-nitrophenylsulfonamide derivative) | Not Specified | Not Specified | 2.80 | [3] |

| 10n (p-nitrophenylsulfonamide derivative) | Not Specified | Not Specified | 2.40 | [3] |

| 10o (p-nitrophenylsulfonamide derivative) | Not Specified | Not Specified | 3.6 | [3] |

| 9m (toluenesulfonamide derivative) | Not Specified | Not Specified | 3.20 | [3] |

| 9n (toluenesulfonamide derivative) | Not Specified | Not Specified | 2.80 | [3] |

| 9o (toluenesulfonamide derivative) | Not Specified | Not Specified | 5.00 | [3] |

Table 4: Antioxidant Activity

| Compound | Assay | IC₅₀ (mg/mL) | Reference |

| 4a | DPPH Radical Scavenging | 1.22 x 10⁻³ | [2] |

| 4k | ABTS Radical Cation Scavenging | 1.45 x 10⁻⁴ | [2] |

| 10b (derivative) | DPPH Radical Scavenging | 6.48 µg/mL | [3] |

| 10c (derivative) | DPPH Radical Scavenging | 8.49 µg/mL | [3] |

| 10d (derivative) | DPPH Radical Scavenging | 3.02 µg/mL | [3] |

| 10j (derivative) | DPPH Radical Scavenging | 6.44 µg/mL | [3] |

| 10o (derivative) | DPPH Radical Scavenging | 4.32 µg/mL | [3] |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 1.06 µg/mL | [3] |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[4]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Addition: Treat the cells with various concentrations of the test compound.

-

MTT Addition: Following the desired exposure period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]

-

Incubation: Incubate the plates for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5]

-

Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[4]

Antibacterial Activity: Broth Micro-dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Protocol:

-

Preparation of Inoculum: Grow the bacterial strain in a suitable medium to a standardized optical density (e.g., A₆₀₀).

-

Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. The final inoculum size is typically 10⁴ to 10⁵ CFU/mL.[6]

-

Incubation: Incubate the plates under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiplasmodial Activity: In Vitro Plasmodium falciparum Assay

This assay measures the ability of a compound to inhibit the growth of the malaria parasite Plasmodium falciparum in red blood cells.

Protocol:

-

Parasite Culture: Culture chloroquine-sensitive strains of P. falciparum in RPMI-1640 medium supplemented with 10% human serum under a gas mixture of 3% O₂, 6% CO₂, and 91% N₂.

-

Synchronization: Synchronize the parasites to the ring stage using methods like sorbitol treatment.

-

Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Inoculation: Add the synchronized parasite culture (e.g., 0.1% parasitemia) to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Growth Inhibition Assessment: Determine parasite growth inhibition using methods such as SYBR Green I-based fluorescence assay, which measures DNA content.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays measure the radical scavenging capacity of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.[7]

Protocol:

-

Reagent Preparation: Prepare a solution of DPPH in methanol or ethanol.

-

Reaction Mixture: Mix the test compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization of the solution.

Protocol:

-

ABTS•+ Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Reaction Mixture: Add the test compound to the ABTS•+ solution.

-

Incubation: Allow the reaction to proceed for a defined time.

-

Absorbance Measurement: Measure the absorbance at 734 nm. The reduction in absorbance is proportional to the antioxidant activity.

Signaling Pathways and Mechanism of Action

Current literature on this compound and its immediate derivatives primarily focuses on their direct biological effects, such as cytotoxicity and enzyme inhibition. As of the latest review, specific downstream signaling pathways modulated by these compounds have not been extensively elucidated in published studies. The observed anticancer, antibacterial, and antiplasmodial activities are likely due to interactions with multiple targets within the respective cells. Further research is required to delineate the precise molecular mechanisms and signaling cascades involved in the bioactivity of this compound class.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Comprehensive Analysis of its Structure-Activity Relationship

An In-depth Technical Guide for Researchers and Drug Development Professionals

The N-(4-nitrophenyl)pyrrolidine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a detailed analysis of the structure-activity relationships (SAR) of this core, focusing on its anticancer and antimicrobial potential. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

I. Core Structure and Biological Significance

The fundamental structure of this compound consists of a pyrrolidine ring, a carboxamide linkage, and a 4-nitrophenyl moiety. The proline-like nature of the pyrrolidine ring, coupled with the electronic properties of the nitrophenyl group, provides a versatile framework for chemical modification and interaction with various biological targets. Prolinamides, in general, are known for their presence in secondary metabolites and exhibit diverse biological properties, including antimicrobial and cytotoxic activities.[1]

II. Anticancer Activity of N-(4'-nitrophenyl)-L-prolinamides

A series of substituted N-(4'-nitrophenyl)-L-prolinamides has been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines.[1] The core structure was modified by introducing various substituents on the amide nitrogen.

The cytotoxic activities of these compounds were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against four human carcinoma cell lines: gastric carcinoma (SGC7901), colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and lung carcinoma (A549).[1] The results, presented as percentage of cell inhibition at a concentration of 100 µM, are summarized in the table below.

| Compound ID | R Group (Amine) | % Inhibition vs. SGC7901 | % Inhibition vs. HCT-116 | % Inhibition vs. HepG2 | % Inhibition vs. A549 |

| 4a | 4-nitrophenyl | - | 93.33 ± 1.36 | - | 95.41 ± 0.67 |

| 4s | 2,4-dichlorophenyl | - | - | - | 70.13 ± 3.41 |

| 4u | 2-naphthyl | 8.02 ± 1.54 | 81.29 ± 2.32 | - | 83.36 ± 1.70 |

| 4w | Benzyl | 27.27 ± 2.38 | - | - | - |

| 5-Fluorouracil (Standard) | - | - | 81.20 ± 0.08 | - | 64.29 ± 2.09 |

Data extracted from Osinubi et al., 2020.[1] Values are presented as mean ± standard deviation.

From the data, several SAR observations can be made:

-

Compound 4a , with an additional 4-nitrophenyl group on the amide, exhibited the most potent activity against the A549 lung cancer cell line and strong activity against the HCT-116 colon cancer cell line.[1]

-

Compound 4u , featuring a bulky 2-naphthyl substituent, displayed broad-spectrum anticancer activity, showing significant inhibition against SGC7901, HCT-116, and A549 cell lines.[1] Notably, its activity against A549 and HCT-116 was comparable to or better than the standard drug, 5-fluorouracil.[1]

-

The presence of electron-withdrawing groups on the phenyl ring of the amide substituent, such as in 4s (2,4-dichlorophenyl), also conferred notable activity against the A549 cell line.[1]

Synthesis of Substituted N-(4'-nitrophenyl)-L-prolinamides (4a-w) [1]

The synthesis is a two-step process:

-

Synthesis of N-(4'-nitrophenyl)-L-prolines (3a-c): This step involves a base-catalyzed condensation reaction between a p-fluoronitrobenzene derivative and L-proline in a refluxing ethanol-water (1:1) solution with potassium carbonate.

-

Amidation to form L-prolinamides (4a-w): This is a two-stage, one-pot reaction.

-

Stage 1: Acid Chloride Formation: The N-aryl-L-proline is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. It is crucial to remove excess SOCl₂ in situ.

-

Stage 2: Amidation: The appropriate amine is then added to the reaction mixture containing the acid chloride to yield the final N-(4'-nitrophenyl)-L-prolinamide.

-

Cytotoxicity Assay (MTT Assay) [1][2]

-

Cell Seeding: Cancer cells are seeded into 96-well plates and incubated to allow for attachment.

-

Compound Treatment: The cells are then treated with the test compounds at a specific concentration (e.g., 100 µM) and incubated for a set period.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: The percentage of cell inhibition is calculated relative to untreated control cells.

III. Antimicrobial and Antioxidant Activities of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides

While not the exact 4-nitro isomer, the study of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides provides valuable comparative SAR data for the broader class of nitrophenyl-pyrrolidine-carboxamides. These compounds have been investigated for their potential as mimics of proline-rich antimicrobial peptides to combat bacterial resistance.[3][4]

The antibacterial activity was evaluated using the broth micro-dilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[3][4] Antioxidant properties were also assessed.

| Compound ID | R Group (Amine) | MIC (µg/mL) vs. Staphylococcus aureus |

| 4b | n-butyl | 15.6 |

| 4k | 4-chlorophenyl | - |

| Streptomycin (Standard) | - | - |

| Nalidixic Acid (Standard) | - | - |

Data extracted from Odusami et al., 2020.[3][4]

Key SAR findings for the N-(2'-nitrophenyl) series include:

-

Compound 4b , with an n-butyl substituent on the amide, demonstrated the highest activity against the Gram-positive bacterium Staphylococcus aureus, with an MIC value of 15.6 µg/mL.[3][4]

-

Compound 4k , bearing a 4-chlorophenyl group, was identified as a promising candidate for a broad-spectrum antibiotic.[3]

Synthesis of Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides (4a-k) [3]

These compounds were synthesized via a two-step, one-pot amidation of the corresponding N-(2'-nitrophenyl)pyrrolidine-2-carboxylic acid. Thionyl chloride was used for the in-situ formation of the acid chloride, followed by the addition of different amines in dichloromethane.

Broth Micro-dilution Assay for MIC Determination [3][4]

-

Preparation of Inoculum: Bacterial strains are cultured and diluted to a standardized concentration.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlight that modifications to the amide substituent significantly influence the biological activity profile. Bulky aromatic groups, such as 2-naphthyl, and electron-withdrawing substituted phenyl rings appear to be favorable for anticancer activity. For antimicrobial properties, both aliphatic and halogen-substituted aromatic groups on the amide have shown promise. Further exploration of this chemical space, including variations in the substitution pattern on the nitrophenyl ring and stereochemical investigations of the pyrrolidine core, could lead to the discovery of more potent and selective drug candidates. The detailed synthetic and biological testing protocols provided in this guide offer a solid foundation for such future research endeavors.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

spectroscopic analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(4-nitrophenyl)pyrrolidine-2-carboxamide. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on closely related structural analogs. Detailed experimental protocols for acquiring such spectra are also provided to aid in the characterization of this and similar molecules.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is extrapolated from experimentally determined values for highly similar compounds, specifically N-(1-(substituted-phenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide derivatives. The core structure of 1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide provides a strong basis for the interpretation of the spectra of the target compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.40 | d | 2H | Aromatic H (ortho to -NO₂) |

| ~8.10 | d | 2H | Aromatic H (meta to -NO₂) |

| ~4.20 | dd | 1H | Pyrrolidine H-2 (α to C=O) |

| ~3.45 | m | 1H | Pyrrolidine H-5a |

| ~3.30 | m | 1H | Pyrrolidine H-5b |

| ~2.00-2.20 | m | 2H | Pyrrolidine H-3 |

| ~1.80-1.95 | m | 2H | Pyrrolidine H-4 |

| ~9.80 | s | 1H | Amide N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | Amide Carbonyl (C=O) |

| ~150.0 | Aromatic C (para to -NO₂) |

| ~144.0 | Aromatic C (ipso to -NO₂) |

| ~129.0 | Aromatic C (meta to -NO₂) |

| ~125.0 | Aromatic C (ortho to -NO₂) |

| ~61.0 | Pyrrolidine C-2 |

| ~49.5 | Pyrrolidine C-5 |

| ~31.0 | Pyrrolidine C-3 |

| ~24.5 | Pyrrolidine C-4 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3380 | N-H Stretch (Amide) | Strong |

| ~3100 | C-H Stretch (Aromatic) | Medium |

| ~2950 | C-H Stretch (Aliphatic) | Medium |

| ~1670 | C=O Stretch (Amide I) | Strong |

| ~1525 | N-O Asymmetric Stretch (Nitro) | Strong |

| ~1350 | N-O Symmetric Stretch (Nitro) | Strong |

| ~1540 | N-H Bend (Amide II) | Medium |

| ~850 | C-H Bend (Para-disubstituted) | Strong |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| 235.09 | [M]⁺ (Molecular Ion) |

| 189.08 | [M - NO₂]⁺ |

| 138.06 | [C₆H₄NO₂]⁺ |

| 70.06 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized for the analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or TMS (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be recorded prior to sample analysis.

-

-

Data Acquisition and Processing:

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.

-

Ionization Mode: Positive or negative ion mode can be selected based on the analyte's properties. For this compound, positive mode is generally suitable.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Set according to the instrument manufacturer's recommendations.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation without thermal degradation of the analyte.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition and Analysis:

-

Introduce the sample solution into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

-

Acquire the mass spectrum.

-

Analyze the resulting spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide serves as a comprehensive resource for the spectroscopic analysis of this compound. The provided data and protocols are intended to facilitate the identification and characterization of this compound in a research and development setting.

CAS number and identifiers for N-(4-nitrophenyl)pyrrolidine-2-carboxamide

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its derivatives. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identifiers and Physicochemical Properties

This compound is a chemical compound that has been investigated for its potential biological activities. The primary identifiers and properties are summarized below. It is important to note that different stereoisomers and salt forms of this compound may have distinct identifiers.

Table 1: Chemical Identifiers for this compound and Related Compounds

| Identifier | Value | Source |

| Compound Name | This compound | PubChem |

| Molecular Formula | C11H13N3O3 | [1] |

| PubChem CID | 4147666 | [1] |

| InChI | InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15) | PubChem |

| InChIKey | JWXPYNYNEUYKOW-UHFFFAOYSA-N | PubChem |

| SMILES | C1CC(NC1)C(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-] | [1] |

| CAS Number (for (2S)-hydrochloride salt) | 70148-22-0 | [2] |

| Molecular Weight (for C11H13N3O3) | 235.24 g/mol | Calculated |

| Molecular Weight (for hydrochloride salt) | 271.7 g/mol | [2] |

Synthesis and Characterization

The synthesis of N-(aryl)pyrrolidine-2-carboxamides generally involves a two-step, one-pot amidation of the corresponding N-aryl-L-proline. This process starts with the activation of the carboxylic acid, followed by the reaction with an amine.

Experimental Protocol: Synthesis of Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides

This protocol is adapted from the synthesis of related N-(2'-nitrophenyl)pyrrolidine-2-carboxamides and can be considered a general procedure.[3]

Materials:

-

N-aryl-L-proline derivative

-

Thionyl chloride (SOCl₂)

-

Appropriate amine

-

Dichloromethane (DCM)

Procedure:

-

The N-aryl-L-proline starting material is dissolved in dichloromethane.

-

Thionyl chloride is added to the solution to activate the carboxylic acid, forming the corresponding acid chloride. The reaction mixture is stirred at room temperature. It is crucial to use an excess of thionyl chloride to ensure complete conversion and to subsequently remove the excess in situ under reduced pressure.[4]

-

The desired amine, dissolved in dichloromethane, is then added to the reaction mixture containing the acid chloride.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up, typically by washing with an aqueous solution to remove any unreacted starting materials and byproducts.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified, usually by column chromatography or recrystallization, to obtain the pure N-(aryl)pyrrolidine-2-carboxamide.[3][4]

The synthesized compounds are typically characterized by infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm their structure and purity.[3]

Biological Activity and Experimental Data

Derivatives of N-(nitrophenyl)pyrrolidine-2-carboxamide have been evaluated for various biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

Several N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivatives have been tested against a panel of Gram-positive and Gram-negative bacteria. The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of a Representative N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivative (Compound 4b)

| Bacterial Strain | MIC (µg/mL) | Standard Drug |

| Staphylococcus aureus | 15.6 | Streptomycin / Nalidixic acid |

This data is for a related compound, N-(2'-nitrophenyl)pyrrolidine-2-carboxamide, as a representative example of the potential activity of this class of compounds.[3][5]

Experimental Protocol: Broth Micro-dilution Assay for MIC Determination

The antibacterial activity is assessed using the broth micro-dilution method.[3][6]

Procedure:

-

Bacterial strains are cultured in an appropriate growth medium.

-

The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing the growth medium.

-

A standardized inoculum of each bacterial strain is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Standard antibiotics are used as positive controls.[3][6]

Anticancer Activity

N-(4'-nitrophenyl)-l-prolinamides have demonstrated cytotoxic activities against various human carcinoma cell lines. The antiproliferative efficacy is often evaluated using the MTT assay.

Table 3: Cytotoxicity of Representative N-(4'-nitrophenyl)-l-prolinamide Derivatives

| Compound | Cell Line | % Cell Inhibition at 100 µM | Standard Drug (5-Fluorouracil) |

| 4a | A549 (Lung) | 95.41 ± 0.67 | 64.29 ± 2.09 |

| 4a | HCT-116 (Colon) | 93.33 ± 1.36 | 81.20 ± 0.08 |

| 4u | A549 (Lung) | 83.36 ± 1.70 | 64.29 ± 2.09 |

| 4u | SGC7901 (Gastric) | (results in low cell viability) | - |

This data is for related N-(4'-nitrophenyl)-l-prolinamide derivatives, highlighting the potential of the core structure.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Procedure:

-

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and a solution of MTT is added to each well.

-

The plates are incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.[5]

-

The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5]

-

The percentage of cell inhibition is calculated relative to untreated control cells.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Caption: General synthesis workflow for N-(aryl)pyrrolidine-2-carboxamides.

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

- 1. sci-toys.com [sci-toys.com]

- 2. (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride CAS#: 70148-22-0 [m.chemicalbook.com]

- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics [pubmed.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Journey of N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its inherent stereochemistry and conformational rigidity make it an attractive template for the design of novel therapeutics. Within this class of compounds, N-(4-nitrophenyl)pyrrolidine-2-carboxamide has emerged as a key intermediate and a pharmacophore of interest in the development of agents with diverse pharmacological profiles, including antibacterial, antioxidant, and anticancer activities. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this compound and its derivatives, offering a comprehensive resource for researchers in the field.

Discovery and History

While a singular, seminal report on the initial discovery of this compound is not prominently documented in contemporary literature, its origins can be traced back to the broader exploration of proline and its derivatives in peptide chemistry and drug discovery. The synthesis of such carboxamides is a fundamental transformation in organic chemistry. The more recent history of this specific scaffold is characterized by its utilization as a building block for more complex molecules with tailored biological activities. Research efforts have intensified in the 21st century, with a focus on synthesizing libraries of substituted N-(nitrophenyl)pyrrolidine-2-carboxamides to probe structure-activity relationships and identify lead compounds for various therapeutic targets.

Synthetic Methodologies

The synthesis of this compound and its analogs generally involves the coupling of a pyrrolidine-2-carboxylic acid derivative with a substituted aniline. Several synthetic strategies have been reported, with the choice of method often depending on the specific substituents and desired yield.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: One-Pot Amidation

A common and efficient method for the synthesis of substituted N-(nitrophenyl)pyrrolidine-2-carboxamides is a two-step, one-pot amidation of the corresponding N-aryl-proline.

Materials:

-

N-aryl-proline (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.2 equivalents)

-

Appropriate amine (1.2 equivalents)

-

Dichloromethane (DCM) as solvent

Procedure:

-

The N-aryl-proline is dissolved in dry dichloromethane.

-

Thionyl chloride is added dropwise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-3 hours to form the acid chloride in situ.

-

The excess thionyl chloride is removed under reduced pressure.

-

The residue is redissolved in dry dichloromethane and cooled to 0 °C.

-

A solution of the desired amine in dichloromethane is added dropwise.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography or recrystallization.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities. The following tables summarize the key quantitative data from various studies.

Antibacterial Activity

Substituted N-(nitrophenyl)pyrrolidine-2-carboxamides have been investigated as potential antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4b | Staphylococcus aureus | 15.6 |

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant potential of these compounds has been evaluated using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Compound ID | Assay | IC₅₀ (µg/mL) | Reference |

| 4a | DPPH | 1.22 x 10⁻³ | |

| 4k | ABTS | 1.45 x 10⁻⁴ |

IC₅₀: Half-maximal inhibitory concentration

Anticancer Activity

Several N-(4'-nitrophenyl)-L-prolinamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.